(3-(4-Fluorophenyl)isoxazol-5-yl)methanol
Overview
Description
Preparation Methods
The synthesis of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to produce the isoxazole ring . The final step involves the reduction of the isoxazole ring to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain biological targets, making it useful in medicinal chemistry . The isoxazole ring structure also contributes to its reactivity and potential biological activity .
Comparison with Similar Compounds
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol can be compared with other similar compounds, such as:
- (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol
These compounds share similar isoxazole ring structures but differ in the substituents on the phenyl ring, which can affect their chemical properties and reactivity . The presence of the fluorine atom in this compound makes it unique and potentially more reactive in certain chemical and biological contexts .
Properties
IUPAC Name |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHZYGAOISWOLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622215 | |
Record name | [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-89-2 | |
Record name | 3-(4-Fluorophenyl)-5-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206055-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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